2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One
説明
“2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One” is a small molecule that controls the biological activity of MK-2 . It is primarily used for Phosphorylation & Dephosphorylation applications . This compound belongs to the class of organic compounds known as bipyridines and oligopyridines, which are organic compounds containing two pyridine rings linked to each other .
Molecular Structure Analysis
The molecular formula of this compound is C21H16N4O . The InChI code is 1S/C21H16N4O/c26-21-16-11-20 (25-18 (16)6-8-23-21)14-5-7-22-19 (10-14)15-9-13-3-1-2-4-17 (13)24-12-15/h1-5,7,9-12,25H,6,8H2, (H,23,26) . The Canonical SMILES is C1CNC (=O)C2=C1NC (=C2)C3=CC (=NC=C3)C4=CC5=CC=CC=C5N=C4 .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 340.4 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the available resources.
科学的研究の応用
1. Cancer Research and Tumor Progression
Specific Scientific Field:
Oncology and cancer biology.
Summary of the Application:
MK2-IN-3 has been investigated as a potential therapeutic agent for cancer treatment. It specifically targets the mitogen-activated protein kinase-activated protein kinase-2 (MK2) pathway, which plays a crucial role in regulating pro-inflammatory factors, including tumor necrosis factor (TNF-α), interleukin (IL) 6, and IL-17. By inhibiting MK2, this compound aims to modulate transcript stability and suppress tumor progression .
Methods of Application:
Researchers have conducted preclinical studies using cancer cell lines and animal models. MK2-IN-3 is administered either orally or intravenously. The compound’s pharmacokinetics, safety, and tolerability are assessed in animal models. Additionally, in vitro experiments explore its effects on RNA-binding proteins and downstream signaling pathways.
Results and Outcomes:
- Clinical Trials : Phase 1 clinical trials in humans demonstrated linear pharmacokinetics and sustained reductions in TNF-α and other cytokines. Phase 2 studies in patients with spondyloarthritis are in planning stages .
2. Inflammatory Diseases
Specific Scientific Field:
Immunology and rheumatology.
Summary of the Application:
MK2-IN-3 targets the MK2 pathway to suppress pro-inflammatory cytokines. It shows promise as a novel therapeutic approach for managing inflammatory diseases.
Methods of Application:
Clinical trials involve administering MK2-IN-3 to healthy adults. Dose-ranging studies assess safety, pharmacokinetics, and pharmacodynamics. Blood samples are collected to measure MK2 target occupancy and cytokine inhibition.
Results and Outcomes:
将来の方向性
The future directions of this compound could involve further exploration of its biological activity, particularly its inhibitory activity against MK-2/MAPKAP-K2 . It could also be interesting to investigate its potential applications in other biological contexts, given its ability to modulate kinase activity .
特性
IUPAC Name |
2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15/h1-5,7,9-12,25H,6,8H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFLADWRSCINST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。